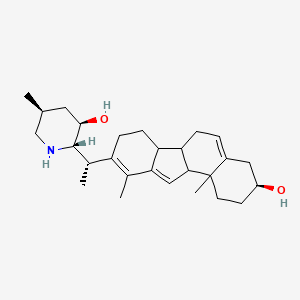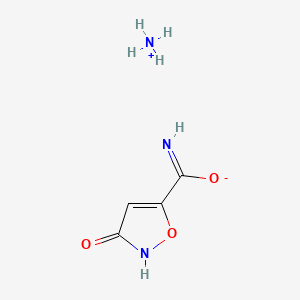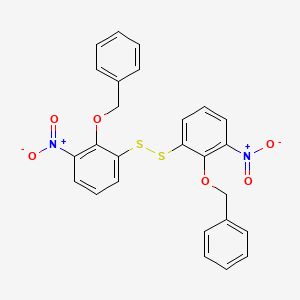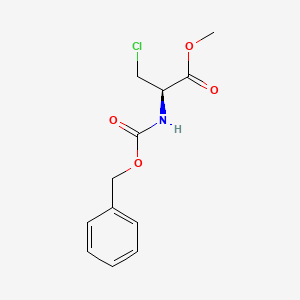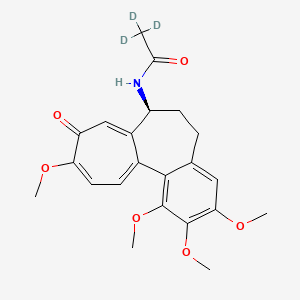
Colchicine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colchicine-d3 is a synthetic analogue of the natural alkaloid colchicine, a compound found in the autumn crocus flower. It is used in laboratory experiments to study the biochemical and physiological effects of colchicine, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Treatment of Gouty Arthritis and Familial Mediterranean Fever : Colchicine is recognized for its effectiveness in acute flares of gouty arthritis and familial Mediterranean fever (FMF). It has also shown utility in Behçet's disease and recurring pericarditis with effusion, although its effectiveness in other fibrotic inflammatory disorders has been mixed (Cocco, Chu, & Pandolfi, 2010).
Mechanisms of Action and Extended Therapeutic Uses : Colchicine's primary mechanism involves disrupting tubulin, leading to downregulation of inflammatory pathways and modulation of innate immunity. Its therapeutic use extends to conditions like osteoarthritis, pericarditis, and atherosclerosis (Leung, Hui, & Kraus, 2015).
Novel Applications in Oncology, Immunology, Cardiology, and Dermatology : Recent studies have explored colchicine's potential in these fields, demonstrating its utility in a variety of dermatological conditions and suggesting possible benefits in oncology and cardiology (Dasgeb et al., 2018).
Role in Acute and Chronic Coronary Syndromes : Colchicine has been associated with a reduced rate of cardiovascular events in both chronic and acute coronary syndromes. Its anti-inflammatory mechanism, especially its impact on leukocyte functions and inflammasome inhibition, is a key contributor to these effects (Imazio et al., 2020).
Inhibition of GABAA Receptors Independently of Microtubule Depolymerization : Colchicine has been shown to inhibit GABA(A) receptor function through mechanisms not related to microtubule depolymerization, indicating a broader range of cellular interactions (Bueno & Leidenheimer, 1998).
Potential in Fibrotic Disease Processes with Renal Consequences : Colchicine's anti-fibrotic properties have been studied in various renal diseases and other fibrotic conditions, indicating its potential in renal medicine (Solak et al., 2016).
Binding to Glycine Receptor α3 : Colchicine has been identified as binding to the Glycine Receptor α3, suggesting a potential role in the suppression of inflammatory pain (Zhou et al., 2018).
Mecanismo De Acción
Target of Action
Colchicine-d3, similar to its parent compound colchicine, primarily targets the microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport . Colchicine-d3 also interacts with the NLRP3 inflammasome and interleukin-1β (IL-1β) , key components of the innate immune system involved in inflammatory responses .
Mode of Action
Colchicine-d3 exerts its effects by binding to tubulin , a protein that polymerizes to form microtubules . This binding disrupts microtubule assembly , thereby inhibiting various microtubule-dependent processes . In terms of its anti-inflammatory action, colchicine-d3 inhibits the activation of the NLRP3 inflammasome and reduces IL-1β production .
Biochemical Pathways
The primary biochemical pathway affected by colchicine-d3 is the microtubule assembly pathway . By disrupting this pathway, colchicine-d3 affects multiple downstream processes, including cell division, intracellular transport, and cell shape maintenance . Additionally, colchicine-d3 modulates the NLRP3 inflammasome pathway and the IL-1β production pathway , thereby exerting anti-inflammatory effects .
Pharmacokinetics
Colchicine-d3 is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4 , play pivotal roles in governing its pharmacokinetics . Colchicine-d3 is primarily eliminated by the biliary system and intestines, with renal excretion accounting for 10–20% of elimination in patients with normal renal function .
Result of Action
The disruption of microtubule assembly by colchicine-d3 leads to the downregulation of multiple inflammatory pathways and the modulation of innate immunity . This results in the attenuation of inflammatory responses, which is beneficial in the treatment of conditions like gout and Familial Mediterranean Fever . Furthermore, colchicine-d3 has been found to have anti-fibrotic activities and various effects on endothelial function .
Action Environment
The action of colchicine-d3 can be influenced by environmental factors. For instance, colchicine-d3 is light-sensitive and undergoes electrocyclic reaction upon exposure to light . Its photostability can be significantly improved via rebalancing the electron density of the tropolone ring system after solid form changes .
Propiedades
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colchicine-d3 | |
Q & A
Q1: What is the role of Colchicine-d3 in studying the relationship between Colchicine plasma levels and Familial Mediterranean Fever treatment?
A1: Colchicine-d3 serves as an internal standard in the analytical method employed to measure Colchicine plasma concentrations []. In mass spectrometry, an internal standard like Colchicine-d3 is a compound chemically similar to the analyte (Colchicine) but differs in isotopic composition, resulting in a different mass-to-charge ratio.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
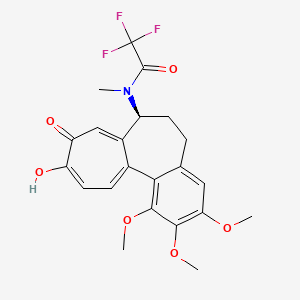
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
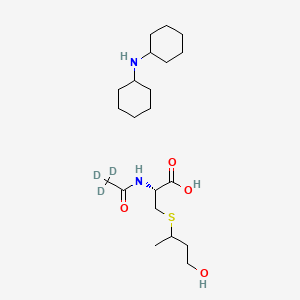
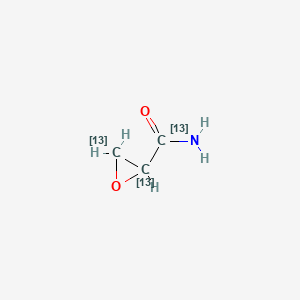
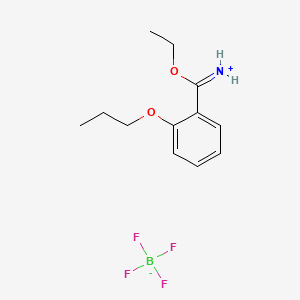
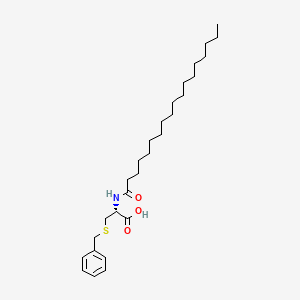
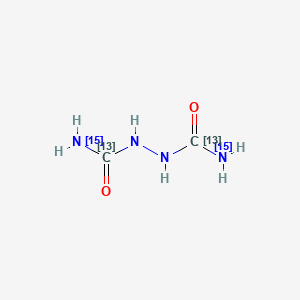
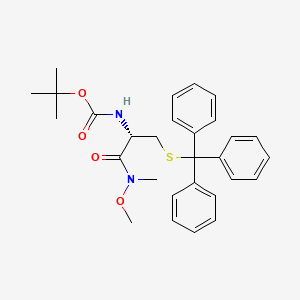
![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
